REACTION_CXSMILES
|
CC1C=CC=CC=1S.[CH2:9]([O:11][CH2:12][CH3:13])[CH3:10].[B:14]([F:17])([F:16])[F:15]>>[B:14]([F:17])([F:16])[F:15].[CH3:10][CH2:9][O:11][CH2:12][CH3:13] |f:3.4|
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC=C1)S
|
Name
|
|
Quantity
|
11.3 g
|
Type
|
reactant
|
Smiles
|
B(F)(F)F
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
vigorous stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
DISTILLATION
|
Details
|
is distilled off at atmospheric pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
B(F)(F)F.CCOCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC1C=CC=CC=1S.[CH2:9]([O:11][CH2:12][CH3:13])[CH3:10].[B:14]([F:17])([F:16])[F:15]>>[B:14]([F:17])([F:16])[F:15].[CH3:10][CH2:9][O:11][CH2:12][CH3:13] |f:3.4|
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC=C1)S
|
Name
|
|
Quantity
|
11.3 g
|
Type
|
reactant
|
Smiles
|
B(F)(F)F
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
vigorous stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
DISTILLATION
|
Details
|
is distilled off at atmospheric pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
B(F)(F)F.CCOCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |